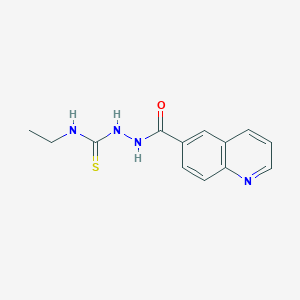

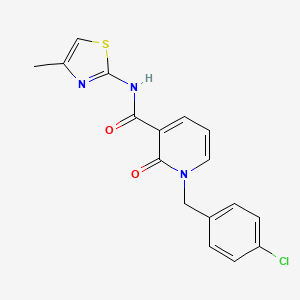

N-ethyl-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-ethyl-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide is a chemical compound that is part of a broader class of quinoline derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The quinoline moiety is a common structure in medicinal chemistry, often associated with antibacterial and antimalarial properties .

Synthesis Analysis

The synthesis of related 1,2-dihydroquinolines has been achieved through a hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes. This method demonstrates the ability to create quinoline derivatives with various substitution patterns. An acid-labile protecting group on the nitrogen atom allows for in situ deprotection and autoxidation to form quinoline . Additionally, the synthesis of thiazoles and thiazines from quinolin-3-yl-N-hydrazinecarbothioamides has been reported, where the reaction with different reagents leads to the formation of these heterocyclic compounds. The structure of the synthesized products is confirmed using NMR, IR, mass spectra, and elemental analysis .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is elucidated using spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound .

Chemical Reactions Analysis

Quinolinyl-hydrazinecarbothioamides participate in various chemical reactions to form different heterocyclic compounds. For instance, the reaction with dimethyl acetylenedicarboxylate yields thiazoles, while the reaction with 2-(bis(methylthio)methylene)malononitrile or its ester derivative produces quinolin-3-yl-methylenehydrazono-1,3-thiazines. The mechanisms of these reactions have been proposed and discussed in the literature .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of the quinoline core and the hydrazinecarbothioamide moiety suggests that these compounds may exhibit a range of chemical behaviors, including the potential for tautomerism and the ability to form hydrogen bonds. These properties are significant when considering the biological activity and solubility of the compounds .

Applications De Recherche Scientifique

Antiproliferative Activity and DNA Interaction

N-ethyl-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide derivatives have been investigated for their ability to interact with DNA and bovine serum albumin (BSA), displaying a strong affinity for both biomolecules. These compounds have demonstrated notable antiproliferative activity against various tumor cells, including mammary tumor cells, and macrophages. The potential for these derivatives in anticancer therapy is significant due to their strong interactions with biomolecules and inhibitory effects on topoisomerase IIα, an enzyme critical in DNA replication (Ribeiro et al., 2019).

Antimicrobial Activity

Several derivatives of this compound have been synthesized and tested for their antimicrobial properties. These compounds have exhibited significant inhibition of bacterial and fungal growth, highlighting their potential as effective antimicrobial agents (Ahmed et al., 2006).

Application in Electrochemical Sensing

Modified electrodes using derivatives of this compound have shown promising results in the electrochemical sensing of biological compounds like epinephrine and norepinephrine. This application is crucial in medical diagnostics, as it offers a selective and sensitive method for detecting these biomolecules (Beitollahi et al., 2008).

Inhibitory Activity Against Tyrosinase

Some derivatives of this compound have shown significant inhibitory activity against tyrosinase, an enzyme involved in melanin production. This suggests potential applications in cosmetic and dermatological treatments, especially for conditions related to hyperpigmentation (Chaves et al., 2018).

Antiviral Properties

Research into the antiviral properties of this compound derivatives has uncovered their potential as non-nucleoside reverse transcriptase inhibitors. This discovery is significant in the development of treatments for HIV-1, offering new avenues for antiviral therapy (Campiani et al., 2001).

Antitubercular Activity

Derivatives of this compound have also shown promising results in the treatment of tuberculosis. Their efficacy against Mycobacterium tuberculosis, both in vitro and in vivo (zebrafish model), highlights their potential as effective antitubercular agents (Marvadi et al., 2020).

Mécanisme D'action

Target of Action

Quinoline derivatives have been known to exhibit a broad spectrum of bioactivities and are often used as a scaffold for drug development .

Mode of Action

It is known that quinoline derivatives can exhibit their effects through different mechanisms of action, depending on their structural diversity .

Biochemical Pathways

Quinoline derivatives have been known to affect various biochemical processes, particularly when it comes to cell growth and split control .

Pharmacokinetics

It is mentioned that the strongest compounds among quinoline derivatives are orally bioavailable without blood–brain barrier penetration .

Result of Action

Quinoline derivatives have been known to exhibit various biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

Propriétés

IUPAC Name |

1-ethyl-3-(quinoline-6-carbonylamino)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c1-2-14-13(19)17-16-12(18)10-5-6-11-9(8-10)4-3-7-15-11/h3-8H,2H2,1H3,(H,16,18)(H2,14,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRLABAESYFHFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NNC(=O)C1=CC2=C(C=C1)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824400 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545361.png)

![(1R,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride;pentahydrate;hydrochloride](/img/no-structure.png)

![5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2545367.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2545369.png)

![8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2545371.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-phenylacetamide](/img/structure/B2545372.png)

![8-Methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2545374.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2545376.png)

![methyl 5-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2545377.png)

![N-(3-chlorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2545381.png)